molecular formula C21H17ClF3N3O B1401772 N-(4-Chloro-phenyl)-3-(6-dimethylamino-4-trifluoromethyl-pyridin-2-yl)-benzamide CAS No. 1311279-60-3

N-(4-Chloro-phenyl)-3-(6-dimethylamino-4-trifluoromethyl-pyridin-2-yl)-benzamide

Cat. No. B1401772
CAS RN: 1311279-60-3
M. Wt: 419.8 g/mol
InChI Key: HLMDIPNRWZNDQG-UHFFFAOYSA-N
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Description

N-(4-Chloro-phenyl)-3-(6-dimethylamino-4-trifluoromethyl-pyridin-2-yl)-benzamide, also known as BAY-678, is a synthetic compound that has gained significant attention in the scientific research community due to its potential applications in the field of drug discovery. BAY-678 is a member of the benzamide class of compounds and has shown promising results in preclinical studies as a potential therapeutic agent for various diseases.

Scientific Research Applications

Electrophoretic Separation and Quality Control

Nonaqueous capillary electrophoresis has been developed for the separation of imatinib mesylate and related substances, demonstrating the utility of similar compounds in quality control and analytical chemistry. This methodology offers a promising avenue for the quality control of pharmaceutical compounds, highlighting its effectiveness, simplicity, and cost-efficiency (Lei Ye et al., 2012).

Histone Deacetylase Inhibition for Cancer Therapy

Research on compounds structurally related to N-(4-Chloro-phenyl)-3-(6-dimethylamino-4-trifluoromethyl-pyridin-2-yl)-benzamide, such as MGCD0103, has shown significantpromise as anticancer drugs. These compounds selectively inhibit histone deacetylases (HDACs), blocking cancer cell proliferation and inducing apoptosis. This highlights their potential application in cancer therapy, with MGCD0103 having progressed into clinical trials (Nancy Z. Zhou et al., 2008).

Material Science: Aromatic Polymers

In the field of material science, new aromatic polymers containing long alkyl side chains and 1,3,5-triazine rings have been synthesized. These polymers, designed for enhanced solubility and thermal stability, exemplify the application of benzamide derivatives in developing advanced materials with potential uses in various industrial applications (Jui-kun Lin et al., 1990).

Antitubercular Compounds

Synthesis of 4-(Benzyloxy)-N-(3-chloro-2-(substituted phenyl)-4-oxoazetidin-1-yl) benzamide derivatives has been explored for their potent anti-tubercular activity. These studies contribute to the search for new therapeutic agents against Mycobacterium tuberculosis, underscoring the role of benzamide derivatives in medicinal chemistry and drug development (U. Nimbalkar et al., 2018).

Hedgehog Pathway Inhibition

GDC-0449 (vismodegib), a compound structurally related to N-(4-Chloro-phenyl)-3-(6-dimethylamino-4-trifluoromethyl-pyridin-2-yl)-benzamide, illustrates the application of benzamide derivatives in targeting the Hedgehog signaling pathway for cancer treatment. This pathway's inhibition represents a novel approach to cancer therapy, with GDC-0449 having undergone extensive metabolism studies to understand its disposition in organisms (Qin Yue et al., 2011).

properties

IUPAC Name

N-(4-chlorophenyl)-3-[6-(dimethylamino)-4-(trifluoromethyl)pyridin-2-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClF3N3O/c1-28(2)19-12-15(21(23,24)25)11-18(27-19)13-4-3-5-14(10-13)20(29)26-17-8-6-16(22)7-9-17/h3-12H,1-2H3,(H,26,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLMDIPNRWZNDQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC(=CC(=N1)C2=CC(=CC=C2)C(=O)NC3=CC=C(C=C3)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClF3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Chloro-phenyl)-3-(6-dimethylamino-4-trifluoromethyl-pyridin-2-yl)-benzamide

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